

Biochemical Selectivity and Functional Activity of AMG319

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Compound Focus: AMG319

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AMG319 is characterized as a highly potent and selective inhibitor of the PI3K δ isoform [1] [2]. The table below summarizes its biochemical potency (IC₅₀) against all four Class I PI3K isoforms and its functional activity in cellular assays.

Target / Assay	IC ₅₀ / Activity Value	Experimental Context
PI3K δ (Biochemical)	18 nM	In vitro enzyme assay [1]
PI3K γ (Biochemical)	850 nM	In vitro enzyme assay [1]
PI3K β (Biochemical)	2.7 μ M (2700 nM)	In vitro enzyme assay [1]
PI3K α (Biochemical)	33 μ M (33000 nM)	In vitro enzyme assay [1]
B-cell Proliferation (Functional)	8.6 nM	Anti-IgM/CD40L-induced proliferation [1]
pAkt Inhibition (Functional)	1.5 nM	Reduction in phosphorylated Akt level in B-cells [1]
Human Whole Blood Assay (CD-69)	16 nM	Anti-IgD-induced CD69 expression [2]

The data shows that **AMG319** exhibits **>47-fold selectivity** for PI3K δ over PI3K γ , and even greater selectivity over the PI3K β and PI3K α isoforms [1]. Its high potency is maintained in functional cellular assays, effectively disrupting PI3K δ -dependent B-cell signaling and proliferation at low nanomolar concentrations [1].

Key Experimental Protocols

The evaluation of **AMG319** involves standardized biochemical and cellular techniques. Here are the methodologies for key experiments cited in the data.

PI3K Enzyme Assay [1] This biochemical assay measures the direct inhibition of each PI3K isoform's lipid kinase activity.

- **Procedure:** A panel of PI3K isoforms (α , β , γ , δ) is incubated with enzyme reaction buffer, the lipid substrate PI(4,5)P₂, and ATP. The reaction is performed in the presence of test compounds like **AMG319**, serially diluted in DMSO. The generation of the product, PIP₃, is detected using an Alphascreen assay. This method utilizes biotinylated-IP₄, streptavidin-donor beads, a PIP₃-binding protein, and anti-GST-acceptor beads. The signal is quenched after a set incubation period, and the plates are read on a plate reader.
- **Data Analysis:** IC₅₀ values are calculated by comparing the signal in compound-treated wells to control wells (DMSO for positive control, a reference inhibitor for negative control).

B-cell Functional Assays [1] These cellular assays confirm the functional consequences of PI3K δ inhibition in a biologically relevant context.

- **Anti-IgM/CD40L-induced Proliferation:** B-cells are stimulated with anti-IgM and CD40L to mimic B-cell receptor (BCR) and co-stimulatory signaling. Inhibition of proliferation by **AMG319** is measured, typically using a metabolic activity readout like ATP quantification, to determine the IC₅₀.
- **pAkt Level Reduction:** B-cells are stimulated, often with anti-IgM, leading to PI3K δ -dependent phosphorylation of Akt. Cells are lysed, and the levels of phosphorylated Akt (pAkt) are quantified via Western blot or other immunoassays to determine the inhibitor's IC₅₀ for this key signaling node.

Biological Consequences and Clinical Relevance

The high selectivity of **AMG319** translates to specific immunological effects and clinical considerations.

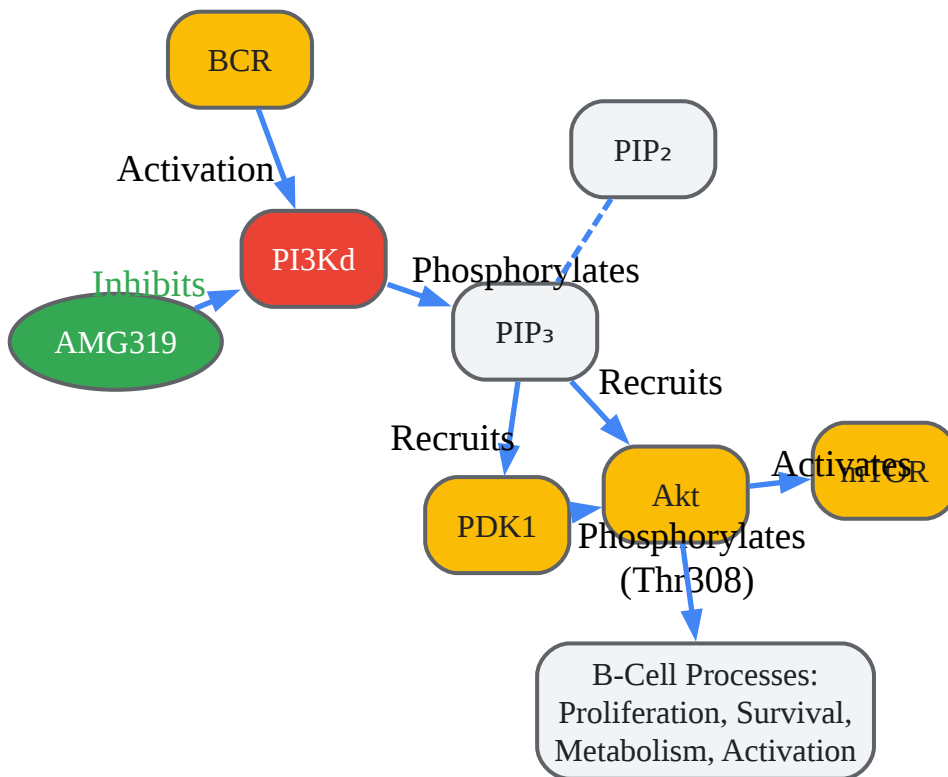
- **Mechanism of Action in Lymphocytes:** PI3K δ transmits signals from the B-cell receptor (BCR) [2]. By inhibiting PI3K δ , **AMG319** blocks the downstream activation of Akt, a central kinase in the PI3K pathway that regulates cell survival, proliferation, and metabolism [3]. This explains the potent inhibition of B-cell proliferation and activation observed in the functional assays [1].
- **Effects on the Tumor Microimmune Environment:** A phase II trial in head and neck cancer patients revealed that **AMG319** treatment decreased the number of tumor-infiltrating regulatory T cells (Tregs) and enhanced the cytotoxic potential of tumor-infiltrating T cells [4]. This suggests that PI3K δ inhibition can modulate the immune environment to potentially favor anti-tumor immunity.
- **Clinical Toxicity Considerations:** The same clinical study reported a high incidence of immune-related adverse events (irAEs), including colitis, rash, and transaminitis, leading to treatment discontinuation in many patients [4]. Research in mouse models indicates this toxicity may be due to a systemic loss of Treg cells and the expansion of pathogenic T-helper cells in tissues like the colon [4]. This highlights the critical role of PI3K δ in maintaining immune homeostasis.

Structural Basis for Selectivity and Inhibitor Design

The development of isoform-selective inhibitors like **AMG319** is challenging due to the high structural conservation of the ATP-binding pocket across all four Class I PI3Ks [5] [6]. Achieving selectivity often depends on exploiting subtle differences in amino acid residues and the flexibility of specific regions within the binding site [6]. While the exact structural interactions of **AMG319** are not detailed in the search results, its high degree of selectivity suggests it successfully targets unique features of the PI3K δ isoform.

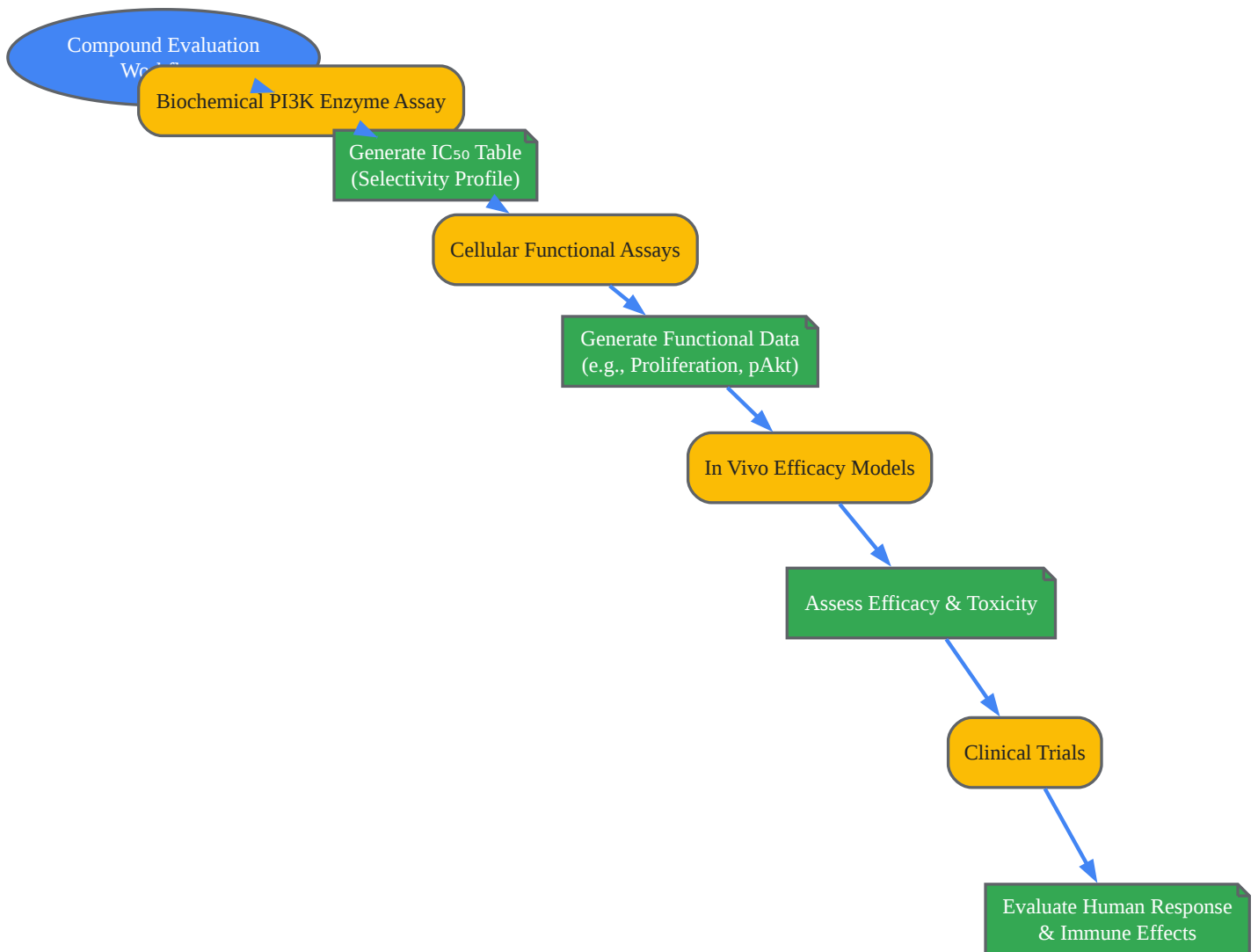
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the role of PI3K δ in B-cell signaling and the key steps in evaluating a PI3K δ inhibitor like **AMG319**.



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Diagram 1: PI3K δ in B-Cell Signaling. This diagram shows how activation of the B-cell receptor (BCR) leads to PI3K δ activation. PI3K δ converts PIP₂ to PIP₃, which recruits and activates downstream kinases like Akt and PDK1, driving key B-cell processes. **AMG319** specifically inhibits PI3K δ to block this signaling cascade.



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Diagram 2: Inhibitor Evaluation Workflow. This diagram outlines the key experimental stages for characterizing a PI3K δ inhibitor like **AMG319**, progressing from biochemical and cellular assays to in vivo models and clinical trials.

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